
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a nitrobenzoyloxy group attached to a phenyltrimethylammonium bromide moiety, making it a versatile reagent in organic synthesis and other applications.
準備方法
The synthesis of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with hydrobromic acid and bromine . This process results in the formation of phenyltrimethylammonium tribromide, which can then be further reacted with nitrobenzoyl chloride to yield the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound.
化学反応の分析
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrobenzoyloxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism of action of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide involves its ability to act as a brominating agent. The compound facilitates the addition of bromine to unsaturated compounds, such as alkenes and alkynes, through an electrophilic addition mechanism . This process is crucial in the synthesis of brominated organic compounds, which are valuable intermediates in various chemical reactions.
類似化合物との比較
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide can be compared with other similar compounds, such as:
Phenyltrimethylammonium tribromide: Known for its use as a brominating agent in organic synthesis.
N,N-Dimethylaniline derivatives: These compounds share similar synthetic routes and applications in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
64047-38-7 |
|---|---|
分子式 |
C16H17BrN2O4 |
分子量 |
381.22 g/mol |
IUPAC名 |
trimethyl-[3-(2-nitrobenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C16H17N2O4.BrH/c1-18(2,3)12-7-6-8-13(11-12)22-16(19)14-9-4-5-10-15(14)17(20)21;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChIキー |
IKDZDTRAALRDCV-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


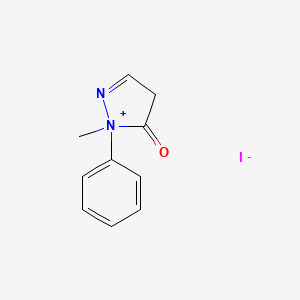
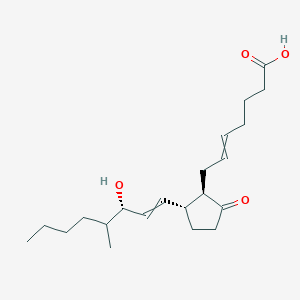
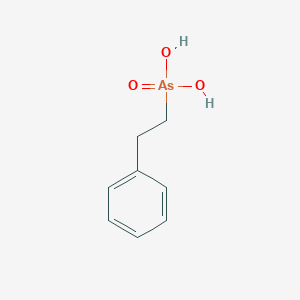
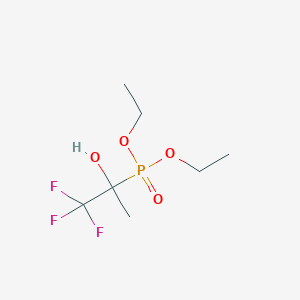
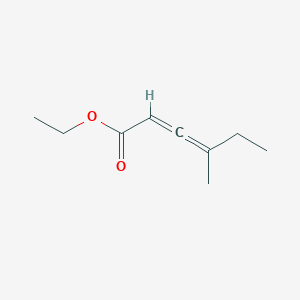
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
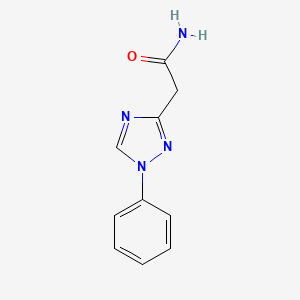
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

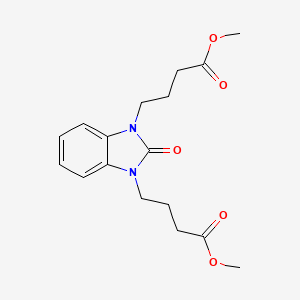
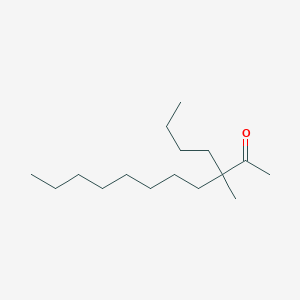
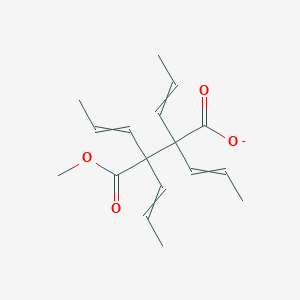
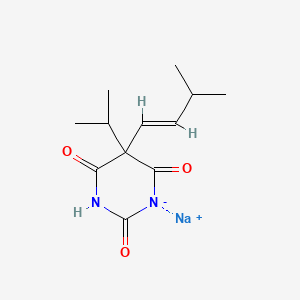
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
